Carbonotrithioic acid, bis(phenylmethyl) ester
Overview
Description
Carbonotrithioic acid, bis(phenylmethyl) ester is a useful research compound. Its molecular formula is C15H14S3 and its molecular weight is 290.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33081. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
S,S-Dibenzyl trithiocarbonate primarily targets the process of polymerization of vinyl monomers , including styrene, methacrylate, and acrylamide . It acts as a bifunctional Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .
Mode of Action
As a trithiocarbonate-based RAFT agent , S,S-Dibenzyl trithiocarbonate interacts with its targets by controlling the polymerization process . It provides good control over the polymerization of vinyl monomers, thereby influencing the formation of block copolymers .
Biochemical Pathways
The compound’s action affects the RAFT polymerization pathway . By acting as a bifunctional CTA, it influences the polymerization of vinyl monomers, leading to the formation of block copolymers. These copolymers have applications in various fields, including drug delivery .
Pharmacokinetics
Its use in drug delivery systems suggests that it may have significant bioavailability .
Result of Action
The primary result of S,S-Dibenzyl trithiocarbonate’s action is the controlled polymerization of vinyl monomers . This leads to the formation of block copolymers, which can be used in drug delivery systems .
Action Environment
The action, efficacy, and stability of S,S-Dibenzyl trithiocarbonate can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored in cold conditions
Properties
IUPAC Name |
bis(benzylsulfanyl)methanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKYXBYUROTWBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885355 | |
Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26504-29-0 | |
Record name | Dibenzyltrithiocarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26504-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026504290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26504-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26504-29-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes S,S-Dibenzyl trithiocarbonate so useful in RAFT polymerization?
A1: DBTTC acts as a chain transfer agent (CTA) in RAFT polymerization. [, , ] This means it can reversibly react with growing polymer chains, effectively controlling their growth and ultimately leading to polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity). [, , ]
Q2: Can you provide an example of how S,S-Dibenzyl trithiocarbonate has been used to create specific polymer architectures?
A2: Absolutely. Researchers have successfully used DBTTC to synthesize ABA triblock copolymers of styrene (forming the hard A blocks) and 2-ethylhexyl acrylate (forming the soft B block). [] They employed a miniemulsion polymerization technique where the DBTTC first mediated the formation of the polystyrene block, followed by the addition of the acrylate monomer to build the triblock structure. []
Q3: Are there any advantages to using an asymmetric RAFT agent instead of a symmetric one like DBTTC?
A3: Yes, there can be advantages in specific situations. When using silica-filled compounds, symmetric RAFT agents like DBTTC can lead to polymer chain shortening during the silane coupling reaction. [] This negatively impacts the material's properties. To overcome this, researchers have explored asymmetric RAFT agents like benzyl (4-methoxyphenyl) trithiocarbonate (BMPTC). [] These agents promote unilateral polymer growth, preventing chain cleavage and leading to improved material properties in silica-filled compounds. []
Q4: Are there any studies demonstrating the impact of S,S-Dibenzyl trithiocarbonate on the final polymer properties?
A4: Yes, several studies highlight this. For instance, researchers investigating glucose-based block copolymers found that the use of DBTTC as a CTA led to well-defined triblock structures with controlled molecular weights. [] These triblock copolymers exhibited desirable thermal and mechanical properties, including high decomposition temperatures and promising elastomeric behavior, making them attractive for various applications. []
Q5: How does the structure of S,S-Dibenzyl trithiocarbonate relate to its function as a RAFT agent?
A5: The structure of DBTTC features a central trithiocarbonate group flanked by two benzyl groups. This specific arrangement is crucial for its function. The trithiocarbonate group is responsible for the reversible chain transfer reactions, while the benzyl groups influence the reactivity and solubility of the RAFT agent, ultimately impacting the polymerization process and the characteristics of the resulting polymers. []
Q6: Can the selenium analogues of S,S-Dibenzyl trithiocarbonate also be used for controlled radical polymerization?
A6: Research indicates that selenium-substituted carbonates like S,Se-dibenzyl dithioselenocarbonate (DTSC), S,Se-dibenzyl thiodiselenocarbonate (TDSC), and Se,Se-dibenzyl triselenocarbonate (TSC) can indeed control the polymerization of monomers like styrene and methyl acrylate. [] They function similarly to DBTTC, offering control over molecular weight and allowing for chain extension. [] Interestingly, these selenium-containing polymers can be treated to generate “clickable” vinyl-terminated chain ends, opening possibilities for further functionalization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.